1-Cyanopiperazine

Übersicht

Beschreibung

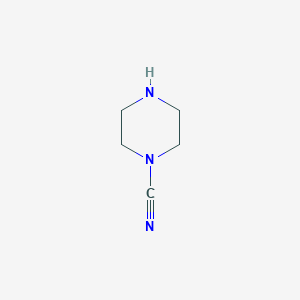

1-Cyanopiperazine is a heterocyclic organic compound that features a piperazine ring with a cyano group attached to one of the nitrogen atoms. Piperazine derivatives are widely recognized for their diverse biological and pharmaceutical activities, making them valuable in various scientific and industrial applications .

Vorbereitungsmethoden

1-Cyanopiperazine can be synthesized through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the use of readily available starting materials and optimized reaction conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

1-Cyanopiperazine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of piperazinones, while reduction can yield piperazine derivatives with different substituents .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

N'-alkyl,N-cyanopiperazines have emerged as structures for covalent enzyme inhibition with specificity for the DUB UCHL1 among 55 human deubiquitinases and with effective target engagement in cells . Transitioning from 5-membered pyrrolidines to 6-membered heterocycles eliminated PARK7 binding and introduced context-dependent reversibility of the isothiourea linkage to the catalytic cysteine of UCHL1 .

Compound potency and specificity were analyzed by biochemical assays and with a crystal structure of a cyanopiperazine in covalent complex with UCHL1 . The structure revealed a compound-induced conformational restriction of the cross-over loop, which underlies the observed inhibitory potencies . Through the rationalization of specificities of different cyanamides, a framework for the investigation of protein reactivity of bioactive nitriles of this compound class has been introduced .

Piperazines in Drug Discovery

Piperazine is a key component of several blockbuster drugs . A study on N, N′-disubstituted piperazines details a rapid synthesis applicable to the preparation of 1-(4-[18F]fluorophenyl)piperazine, a new precursor in [18F]-labeling for positron emission tomography (PET) studies .

Piperazine Derivatives as Bioactive Compounds

Piperazine derivatives have demonstrated various bioactivities:

- Antitumor Activity: Chalcone-piperazine derivatives have shown potent antitumor activity against various cancer cell lines, including A549, Hela, and SGC7901 cells . For instance, one derivative exhibited better activity than cisplatin against A549 cells (IC50 = 0.19 µM vs. 11.54 µM) .

- Hsp90-Cdc37 Disruption: Gambogic acid derivatives containing the piperazine moiety have shown significant Hsp90-Cdc37 activity disruption, suggesting potential as antitumor agents .

- Anticancer Activity: Novel resveratrol-chalcone-piperazine amide derivatives have shown superior cytotoxic activity against A549 and HeLa cells, better than cisplatin .

Additional Applications of Piperazines

- Structural Modification: The piperazine skeleton is utilized in the structural modification of natural products to improve physicochemical properties such as water solubility .

- Induction of Apoptosis: A novel piperazine core compound (PCC) can induce both intrinsic and extrinsic apoptosis pathways in liver cancer cell lines . PCC displayed a strong suppressive effect on SNU-475 and SNU-423 cells .

Wirkmechanismus

The mechanism of action of 1-Cyanopiperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in the paralysis of certain parasites . This mechanism is particularly relevant in the context of anthelmintic drugs .

Vergleich Mit ähnlichen Verbindungen

1-Cyanopiperazine can be compared with other similar compounds, such as:

Piperazine: A basic structure without the cyano group, commonly used as an anthelmintic agent.

N-Methylpiperazine: A derivative with a methyl group attached to one of the nitrogen atoms, used in various pharmaceutical applications.

N-Acetylpiperazine: A derivative with an acetyl group, known for its use in medicinal chemistry.

The presence of the cyano group in this compound imparts unique chemical and biological properties, making it distinct from other piperazine derivatives .

Biologische Aktivität

1-Cyanopiperazine is a derivative of piperazine that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and therapeutic potential of this compound, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a cyano group attached to the piperazine ring, which enhances its pharmacological properties. The synthesis of this compound often involves the reaction of piperazine derivatives with cyanogen halides or related reagents. This structural modification is crucial as it influences the compound's biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : this compound exhibits significant antimicrobial properties. Research indicates that it can inhibit various bacterial strains, making it a potential candidate for developing new antibiotics. For instance, studies have shown that piperazine derivatives, including this compound, demonstrate activity against multidrug-resistant pathogens .

- Anticancer Properties : Several studies have highlighted the anticancer potential of piperazine derivatives. For example, a specific derivative demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF7, with an IC50 value indicating effective growth inhibition . The mechanism often involves inducing apoptosis in cancer cells, as evidenced by increased caspase activity in treated cells .

- Enzyme Inhibition : this compound has been identified as a specific covalent inhibitor of deubiquitinating enzymes (DUBs), particularly UCHL1. This specificity is crucial for therapeutic applications, as it allows for targeted modulation of protein function without affecting other DUBs. Structural studies have revealed how these compounds interact with their targets at the molecular level .

Table 1: Summary of Biological Activities of this compound

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Covalent Bonding : The cyano group facilitates covalent bonding with target enzymes, leading to irreversible inhibition. This property is particularly beneficial for developing drugs targeting specific pathways in diseases such as cancer and neurodegenerative disorders .

- Cell Cycle Modulation : In anticancer applications, this compound has been shown to affect cell cycle progression, leading to increased apoptosis in malignant cells. This effect is often mediated through the activation of apoptotic pathways involving caspases .

Eigenschaften

IUPAC Name |

piperazine-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-5-8-3-1-7-2-4-8/h7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDBLBBSUAQYAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.